![molecular formula C12H24N2O2 B1630219 1-(3-(tert-Butoxymethyl)cyclohexyl)urea CAS No. 347184-70-7](/img/structure/B1630219.png)
1-(3-(tert-Butoxymethyl)cyclohexyl)urea
Overview
Description
1-(3-(tert-Butoxymethyl)cyclohexyl)urea, also known as tBMCU, is a cyclic urea compound that is used in scientific research applications. It has a wide range of applications in biochemical, physiological, and laboratory experiments.
Scientific Research Applications
Organic Synthesis Building Block
1-(3-(tert-Butoxymethyl)cyclohexyl)urea: serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for synthesizing a wide range of organic compounds. The tert-butoxymethyl group can act as a protecting group for the urea functionality during reactions .
Medicinal Chemistry
In medicinal chemistry, this compound could be utilized to create novel pharmaceuticals. Its urea moiety is a common feature in many drugs, and modifications to the cyclohexyl group could lead to new compounds with potential therapeutic effects .
Material Science
The unique properties of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea may be explored in material science for the development of new polymers or coatings. Its ability to form hydrogen bonds can contribute to the creation of materials with specific mechanical and thermal properties .
Enzyme Inhibition
This compound shows promise as an inhibitor for certain enzymes. For example, derivatives of urea are known to inhibit soluble epoxide hydrolase (sEH), which is involved in various physiological processes and diseases .
Agricultural Chemistry
In the field of agricultural chemistry, 1-(3-(tert-Butoxymethyl)cyclohexyl)urea could be used to synthesize compounds that act as growth regulators or pesticides. The cyclohexyl group might interact with biological targets in plants or pests, affecting their growth or survival .
Analytical Chemistry
As a standard or reference compound, 1-(3-(tert-Butoxymethyl)cyclohexyl)urea could be employed in analytical techniques such as HPLC, LC-MS, or UPLC to calibrate instruments or to develop new analytical methods .
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]cyclohexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-8-9-5-4-6-10(7-9)14-11(13)15/h9-10H,4-8H2,1-3H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJLDAAMKVCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCC(C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627705 | |
Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-Butoxymethyl)cyclohexyl)urea | |
CAS RN |
347184-70-7 | |
Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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